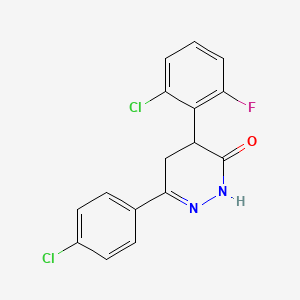

4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core with chlorinated and fluorinated phenyl groups, making it an interesting subject for chemical research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate under reflux conditions to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that derivatives of pyridazinones exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. These compounds induce apoptosis and disrupt cell cycle progression, making them candidates for further development in cancer therapy .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Study 1: Anticancer Screening

A study conducted by Šačkus et al. evaluated a series of pyridazinone derivatives, including this compound, against K562 and MCF-7 cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Case Study 2: Anti-inflammatory Mechanisms

In an investigation into the anti-inflammatory mechanisms of pyridazinones, researchers found that treatment with this compound significantly inhibited the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests that this compound may be beneficial in managing conditions characterized by chronic inflammation.

Mecanismo De Acción

The mechanism of action of 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-chloro-6-fluorophenyl)-6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone

- 4-(2-chloro-6-fluorophenyl)-6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone

- 4-(2-chloro-6-fluorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

The uniqueness of 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the phenyl rings can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

The compound 4-(2-chloro-6-fluorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C18H15Cl2FNO

- Molecular Weight : 385.214 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to pyridazinones often exhibit biological activities through various mechanisms, including:

- Inhibition of Enzymes : Many pyridazinones have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The selectivity and potency of these compounds make them promising candidates for the treatment of conditions such as Alzheimer's disease .

- Anticancer Activity : Some derivatives demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl rings can enhance the anticancer properties of these compounds .

Antimicrobial Activity

Recent studies have shown that pyridazinone derivatives exhibit varying degrees of antimicrobial activity. For instance, certain compounds have been tested against bacterial strains and have shown comparable effectiveness to standard antibiotics like norfloxacin .

Anticancer Studies

A study evaluating the cytotoxic effects of pyridazinone derivatives revealed that some compounds caused significant cell death in cancer cell lines at specific concentrations. For example:

- Compound T3 exhibited an IC50 value of 27.05 µM, while Compound T6 showed a higher IC50 value of 120.6 µM, indicating T3's greater potency against cancer cells .

Neuroprotective Effects

The neuroprotective potential of pyridazinones has been highlighted in various studies focusing on their ability to inhibit MAO-A and MAO-B enzymes. The most promising candidates displayed IC50 values in the low micromolar range, making them suitable for further development as neuroprotective agents .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on MAO Inhibition | Compounds T3 and T6 inhibited MAO-B with IC50 values of 1.57 µM and 4.19 µM respectively | Suggests potential for treating neurodegenerative disorders |

| Cytotoxicity Assessment | T3 caused complete cell death at concentrations above 50 µM; T6 showed no significant cytotoxicity | Indicates T6 may be a safer option for further development |

| Antimicrobial Testing | Several derivatives demonstrated effective inhibition against bacterial strains | Supports the potential use of these compounds as antimicrobial agents |

Propiedades

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FN2O/c17-10-6-4-9(5-7-10)14-8-11(16(22)21-20-14)15-12(18)2-1-3-13(15)19/h1-7,11H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUWLJNUMMLFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.